molecular formula C7H9N B12311452 n-Methylaniline-2,3,4,5,6-d5

n-Methylaniline-2,3,4,5,6-d5

Cat. No.: B12311452
M. Wt: 112.18 g/mol
InChI Key: AFBPFSWMIHJQDM-VIQYUKPQSA-N
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Description

n-Methylaniline-2,3,4,5,6-d5, also known as Benzen-d5-amine, N-methyl-, is a deuterated derivative of n-Methylaniline. This compound is characterized by the presence of five deuterium atoms replacing the hydrogen atoms on the benzene ring. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methylaniline-2,3,4,5,6-d5 typically involves the reaction of Bromobenzene-d5 with Methylamine. This reaction is carried out in the presence of a copper catalyst in water at a temperature of 100°C within a sealed tube . The yield of this reaction is approximately 85%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

n-Methylaniline-2,3,4,5,6-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Scientific Research Applications

n-Methylaniline-2,3,4,5,6-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Used in the production of dyes, agrochemicals, and other organic products

Mechanism of Action

The mechanism of action of n-Methylaniline-2,3,4,5,6-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in methylation and demethylation reactions. The deuterium atoms in the compound provide a unique advantage in studying these reactions due to the kinetic isotope effect, which slows down the reaction rate and allows for detailed analysis .

Comparison with Similar Compounds

Similar Compounds

    n-Methylaniline: The non-deuterated version of the compound.

    Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.

    Aniline: The parent compound without any methyl groups.

Uniqueness

n-Methylaniline-2,3,4,5,6-d5 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C7H9N

Molecular Weight

112.18 g/mol

IUPAC Name

2,3,4,5,6-pentadeuterio-N-methylaniline

InChI

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3/i2D,3D,4D,5D,6D

InChI Key

AFBPFSWMIHJQDM-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC)[2H])[2H]

Canonical SMILES

CNC1=CC=CC=C1

Origin of Product

United States

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